4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride

Description

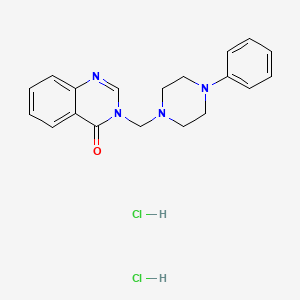

4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride is a substituted quinazolinone derivative featuring a piperazine ring linked to the quinazolinone core via a methyl group at position 2. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. Quinazolinones are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s structural uniqueness lies in its 4-phenylpiperazinylmethyl substituent, which may influence receptor binding and pharmacokinetic profiles compared to simpler derivatives.

Properties

CAS No. |

68638-26-6 |

|---|---|

Molecular Formula |

C19H22Cl2N4O |

Molecular Weight |

393.3 g/mol |

IUPAC Name |

3-[(4-phenylpiperazin-1-yl)methyl]quinazolin-4-one;dihydrochloride |

InChI |

InChI=1S/C19H20N4O.2ClH/c24-19-17-8-4-5-9-18(17)20-14-23(19)15-21-10-12-22(13-11-21)16-6-2-1-3-7-16;;/h1-9,14H,10-13,15H2;2*1H |

InChI Key |

MWMCZSIHSBNMNY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-substituted quinazolin-4(3H)-ones, including the target compound, generally follows a multi-step approach:

Formation of 2-chloromethylquinazolin-4(3H)-one intermediate :

Anthranilic acid is first converted into a 2-chloromethyl benzo[d]oxazin-4-one intermediate by reaction with chloroacetyl chloride in the presence of triethylamine in dichloromethane at room temperature. This intermediate is then treated with an aromatic amine to yield 2-(chloromethyl)-3-arylquinazolin-4(3H)-one derivatives.Nucleophilic substitution at the 2-chloromethyl position :

The 2-chloromethyl group is substituted by nitrogen nucleophiles such as piperazine derivatives under reflux conditions in acetonitrile with potassium carbonate and catalytic potassium iodide. This substitution leads to 3-(4-phenyl-1-piperazinylmethyl)quinazolin-4(3H)-one derivatives.Salt formation :

The free base quinazolinone derivative is converted to its dihydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

This synthetic route is supported by spectral and analytical data such as IR, ^1H NMR, and mass spectrometry, confirming the structure of the products.

Detailed Reaction Conditions

Solvent-Free and Green Chemistry Approach

A solvent-free method using polyethylene glycol 400 (PEG-400) as a green reaction medium has also been reported. In this approach:

- The reaction between 2-(chloromethyl)-3-arylquinazolin-4(3H)-one and nitrogen nucleophiles (such as 4-phenylpiperazine) is carried out by simple physical grinding in a mortar and pestle with PEG-400 acting as a phase transfer catalyst and reaction medium.

- PEG-400 enhances the nucleophilicity of iodide ions (from KI), facilitating the substitution reaction.

- This method reduces reaction time drastically (e.g., from 90 min to ~8 min) and avoids the use of volatile organic solvents, making it more environmentally friendly.

Data Table: Physical and Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives and modified piperazine compounds. These products can exhibit different biological activities and pharmacological properties .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antipsychotic Activity :

- The compound has been investigated for its potential antipsychotic properties. Studies suggest that derivatives of quinazolinone can interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. Research indicates that modifications to the piperazine moiety enhance binding affinity to these receptors, thus improving therapeutic efficacy .

- Antidepressant Effects :

-

Anti-cancer Properties :

- Quinazolinone derivatives have been noted for their anti-cancer activities. They may inhibit various kinases involved in cancer cell proliferation and survival. Preliminary studies indicate that the compound could target specific pathways in cancer cells, leading to reduced tumor growth and increased apoptosis .

Pharmacological Research

- Neuroprotective Effects :

- Analgesic Properties :

Case Study 1: Antipsychotic Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 4(3H)-quinazolinone and evaluated their binding affinity to dopamine receptors. The results indicated that certain modifications significantly increased receptor affinity compared to standard antipsychotic drugs .

Case Study 2: Anti-cancer Potential

A recent investigation focused on the anti-cancer effects of quinazolinone derivatives on breast cancer cell lines. The study found that specific derivatives induced apoptosis and inhibited cell proliferation more effectively than traditional chemotherapeutics, highlighting the compound's potential as a lead structure for new cancer therapies .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit alkaline phosphatase, an enzyme involved in various physiological processes . The piperazine moiety enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure is compared to three analogs (Table 1):

Key Observations :

- Piperazine vs. Piperidine : The target’s piperazine moiety (two nitrogen atoms) may improve water solubility and CNS penetration compared to febrifugine’s piperidine .

- Halogenation : UR-9825’s 7-Cl substituent is critical for antifungal activity, absent in the target compound .

- Positional Effects : PRLX-93936’s ethoxyphenyl at position 3 vs. the target’s phenylpiperazinylmethyl suggests divergent pharmacological targets (e.g., CNS vs. antimicrobial) .

Key Observations :

- The target’s piperazinyl group may favor CNS activity, contrasting with UR-9825’s antifungal and febrifugine’s antiparasitic roles.

- Halogenation (e.g., 7-Cl in UR-9825) is a recurring theme for enhancing antimicrobial potency, absent in the target compound .

Pharmacokinetic and Physicochemical Properties

Key Observations :

- Dihydrochloride salts (target, PRLX-93936) improve solubility over neutral quinazolinones .

- UR-9825’s species-dependent half-life underscores the importance of pharmacokinetic optimization .

Biological Activity

4(3H)-Quinazolinone, 3-(4-phenyl-1-piperazinylmethyl)-, dihydrochloride is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound features a piperazine moiety linked to the quinazolinone core, which enhances its pharmacological properties. The dihydrochloride form improves solubility and bioavailability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22Cl2N4O, with a structure that includes a quinazolinone nucleus and a phenyl-piperazine side chain. The stability of the quinazolinone ring system contributes to its biological activity and allows for the introduction of various bioactive moieties.

Biological Activities

The biological activities of 4(3H)-quinazolinone derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects:

- Antibacterial Activity : Quinazolinones exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications can enhance antibacterial efficacy .

- Anticancer Activity : Compounds within this class have demonstrated promising anticancer effects. For example, certain derivatives have been tested against human myelogenous leukemia K562 cells, showing IC50 values as low as 0.5 μM . The mechanism often involves targeting metabolic pathways similar to those affected by antifolates.

- Anti-inflammatory and Analgesic Effects : Quinazolinones are also recognized for their anti-inflammatory and analgesic properties. Research indicates that these compounds can modulate inflammatory pathways, providing potential therapeutic benefits in pain management .

- CNS Activity : The presence of the piperazine moiety suggests potential central nervous system (CNS) activity. Some derivatives have been evaluated for their effects on CNS disorders, including anxiety and depression .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects often involves interactions with specific biological targets such as enzymes or receptors. For example, studies have shown that certain quinazolinones can bind to allosteric sites on penicillin-binding proteins (PBPs), enhancing their antibacterial action against resistant strains .

Q & A

Q. What synthetic methodologies are optimal for preparing 4(3H)-quinazolinone derivatives with a 4-phenylpiperazinylmethyl substituent?

The compound can be synthesized via a two-step approach :

Condensation reaction : React methyl 2-acylaminobenzoate with 4-phenylpiperazine hydrochloride in the presence of P₂O₅ and N,N-dimethylcyclohexylamine at 180°C for 45 minutes .

Workup : Alkaline extraction (pH 8–9) followed by recrystallization from solvents like diisopropyl ether or ethanol.

Key variables :

- Temperature : Higher temperatures (e.g., 250°C) favor 4-quinazolinamine formation over 4(3H)-quinazolinones .

- Amine selection : Bulky amines reduce yields due to steric hindrance .

Table 1 : Representative reaction conditions and yields

| Substituent (R) | Yield (%) | m.p. (°C) | Recrystallization Solvent |

|---|---|---|---|

| 4-Phenylpiperazine | 85 | 78–79 | Diisopropyl ether |

| Benzylamine | 78 | 81–83 | Ethanol |

Q. How can structural purity and identity be confirmed for this compound?

Use a multi-technique approach :

- NMR spectroscopy : Confirm the presence of the 4-phenylpiperazinylmethyl group via signals at δ 2.32–4.88 ppm (piperazine protons) and aromatic protons at δ 7.25–8.35 ppm .

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H⁺] at m/z 351 for C₁₈H₁₈N₂O derivatives) .

- Elemental analysis : Match calculated vs. observed C/H/N ratios (±0.3% tolerance) .

Q. What preliminary biological screening protocols are recommended for this compound?

- Antimicrobial assays : Use broth microdilution (MIC determination) against Candida albicans and Aspergillus fumigatus .

- Cytotoxicity testing : Employ MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How do structural modifications at the 3-position influence pharmacological activity?

Structure-activity relationship (SAR) insights :

- Piperazine substituents : 4-Phenylpiperazinyl groups enhance antifungal activity (e.g., 7-Cl derivatives show MIC = 0.5 µg/mL against C. albicans) due to improved hydrophobicity and target binding .

- Methyl vs. halogen substituents : Chlorine at the 7-position increases potency but reduces metabolic stability (t₁/₂ = 1–9 h in rodents) .

Table 2 : Activity comparison of derivatives

| Substituent | Antifungal MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| 7-Cl, 4-phenylpiperazine | 0.5 | 25.3 |

| 7-CH₃, 4-methylpiperazine | 2.1 | >100 |

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Pharmacokinetic profiling : Measure plasma half-life (e.g., t₁/₂ = 6 h in rats vs. 1 h in mice) to explain species-specific discrepancies .

- Metabolite identification : Use LC-MS to detect hydroxylated or glucuronidated derivatives that may reduce activity .

- Dosing regimen optimization : Test bid (twice daily) administration to maintain therapeutic concentrations .

Q. How can novel synthetic routes (e.g., solvent-free methods) improve scalability?

Brønsted acidic ionic liquids (BAILs) :

- Procedure : React anthranilic acid derivatives with aldehydes and amines using [BSMIM]OTs as a catalyst under solvent-free conditions at 80°C for 2 h .

- Advantages :

- 85–92% yields with no chromatographic purification.

- Catalyst recyclability (5 cycles without loss of activity) .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to fungal CYP51 (lanosterol 14α-demethylase) to identify hydrogen bonds with heme cofactors .

- Enzyme inhibition assays : Measure IC₅₀ values using recombinant enzymes (e.g., Candida CYP51) .

- Resistance studies : Compare activity against fluconazole-resistant strains to assess cross-resistance risks .

Q. How do in vitro and in vivo models differ in evaluating therapeutic potential?

- In vitro limitations : Lack of metabolic enzymes may overestimate potency (e.g., UR-9825 shows MIC = 0.5 µg/mL in vitro but requires higher doses in mice) .

- In vivo considerations :

- Use immunocompromised rodent models for aspergillosis to mimic human disease progression .

- Monitor hepatic enzymes (ALT/AST) to assess toxicity during chronic dosing .

Q. What strategies optimize stability under physiological conditions?

- pH stability testing : Incubate the compound in buffers (pH 1–9) and analyze degradation via HPLC .

- Lyophilization : Improve shelf life by formulating as a lyophilized powder with mannitol (5% w/v) .

Key Takeaways for Researchers

- Prioritize 4-phenylpiperazinyl derivatives for antifungal applications but optimize pharmacokinetics via structural tweaks.

- Combine solvent-free synthesis (BAILs) with traditional methods to balance efficiency and yield.

- Address in vitro-in vivo gaps through metabolomic profiling and dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.